molecular formula C8H9NO4 B13628877 (r)-3-Formamido-3-(furan-2-yl)propanoic acid

(r)-3-Formamido-3-(furan-2-yl)propanoic acid

Cat. No.: B13628877
M. Wt: 183.16 g/mol
InChI Key: OZWZDGZQNCXUEX-ZCFIWIBFSA-N
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Description

®-3-Formamido-3-(furan-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Formamido-3-(furan-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(furan-2-yl)propanoic acid.

    Formylation: The furan ring is formylated using formic acid or formic anhydride under acidic conditions to introduce the formamido group.

    Amino Acid Formation: The formylated intermediate is then subjected to amination reactions to introduce the amino group, resulting in the formation of ®-3-Formamido-3-(furan-2-yl)propanoic acid.

Industrial Production Methods

Industrial production methods for ®-3-Formamido-3-(furan-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-Formamido-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

®-3-Formamido-3-(furan-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-Formamido-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It may influence pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)propanoic acid: Lacks the formamido group but shares the furan ring and propanoic acid backbone.

    2-Furoic acid: Contains a furan ring but differs in the position and type of functional groups.

Uniqueness

®-3-Formamido-3-(furan-2-yl)propanoic acid is unique due to the presence of both the formamido group and the furan ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(3R)-3-formamido-3-(furan-2-yl)propanoic acid

InChI

InChI=1S/C8H9NO4/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12)/t6-/m1/s1

InChI Key

OZWZDGZQNCXUEX-ZCFIWIBFSA-N

Isomeric SMILES

C1=COC(=C1)[C@@H](CC(=O)O)NC=O

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)NC=O

Origin of Product

United States

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